![molecular formula C14H18N2O2 B2935626 methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate CAS No. 99276-54-7](/img/structure/B2935626.png)
methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” was achieved via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For instance, the compound “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, refractive index, and solubility. For instance, a related compound “Methyl 3-(dimethylamino)propionate” has a refractive index of 1.418, a boiling point of 152-154 °C, and a density of 0.917 g/mL at 25 °C .Scientific Research Applications
Synthesis of Pyrimido[5,4-b]indole Derivatives
Reactions involving methyl 3-amino-1H-indole-2-carboxylates with various agents, such as aryl isocyanates and cyanamides, have led to the creation of 5H-pyrimido[5,4-b]indole derivatives. These reactions have resulted in compounds with potential applications in medicinal chemistry and drug development (Shestakov et al., 2009).
Electrophilic Substitution Reactions
Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate has been a subject in electrophilic substitution reactions, highlighting its reactivity and potential for further chemical transformations, leading to novel compounds useful in various research domains (Golubeva et al., 1985).
Inhibition of Dynamin GTPase
Focused library development around the compound has identified it as crucial for the inhibition of dynamin GTPase, an enzyme involved in cellular processes such as endocytosis. This research paves the way for novel therapeutic strategies targeting cellular uptake mechanisms (Gordon et al., 2013).
Methylation Catalyzed by Ionic Liquids
Research has also explored the use of methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate in methylation reactions catalyzed by ionic liquids. This approach offers a greener alternative for the N-methylation of indoles, demonstrating the compound's versatility in synthetic chemistry (Glasnov et al., 2012).
properties
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-5-6-12-10(7-9)11(8-16(2)3)13(15-12)14(17)18-4/h5-7,15H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKNTUGOXWYJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CN(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate |
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